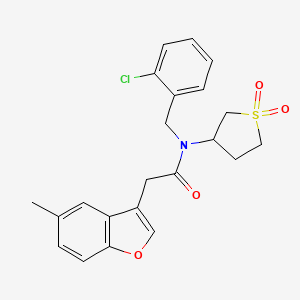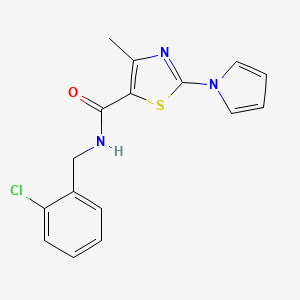![molecular formula C28H28ClN3O2 B11409899 1-(4-chlorophenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11409899.png)
1-(4-chlorophenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and chlorophenyl and methoxyphenyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology and psychiatry.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole moiety is known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, which can lead to sedative and anxiolytic effects. The exact pathways and molecular targets involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other benzodiazepines, such as diazepam and lorazepam. Compared to these compounds, 1-(4-CHLOROPHENYL)-4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE may have unique properties due to its specific substituents and structural features. For example, the presence of the methoxyphenyl group may influence its pharmacokinetic properties and biological activity.
Properties
Molecular Formula |
C28H28ClN3O2 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-20-7-6-8-24(17-20)34-16-5-4-15-31-26-10-3-2-9-25(26)30-28(31)21-18-27(33)32(19-21)23-13-11-22(29)12-14-23/h2-3,6-14,17,21H,4-5,15-16,18-19H2,1H3 |
InChI Key |
IQDMPIVKZFKJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11409826.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409837.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B11409845.png)
![6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11409863.png)
![Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409868.png)

![4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B11409871.png)

![7-benzyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11409879.png)


![2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11409883.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11409895.png)
